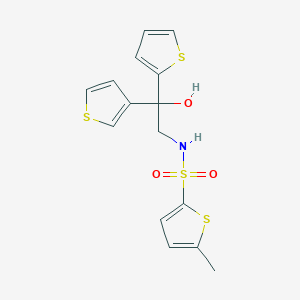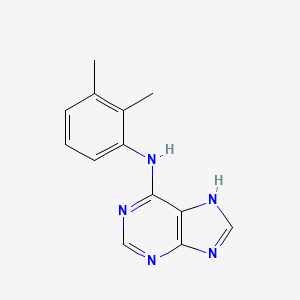
N-(2,3-dimethylphenyl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-7H-purin-6-amine, also known as 2,3-dimethyl-6-nitro-7H-purin-8-amine or DMPN, is a purine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in drug development, biochemical research, and other areas.
Wirkmechanismus
The exact mechanism of action of N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, disrupting the cell cycle, and inhibiting DNA synthesis.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and phosphodiesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine is its relatively simple synthesis process, which makes it easy to obtain for laboratory experiments. It also has a unique chemical structure that makes it a promising candidate for use in drug development and other areas of scientific research.
However, there are also limitations to its use in laboratory experiments. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability under certain conditions, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer. Another area of interest is its potential use in the development of new drugs for the treatment of other diseases, such as inflammation and oxidative stress.
Conclusion
N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine is a promising compound with potential applications in various areas of scientific research. Its unique chemical structure and potential therapeutic properties make it a promising candidate for use in drug development and other areas. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine involves the reaction of N-(2,3-dimethylphenyl)-7H-purin-6-amineaniline with 6-chloropurine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reduced with sodium dithionite to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in drug development. This compound has been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-8-4-3-5-10(9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECSKHCJZFSJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)
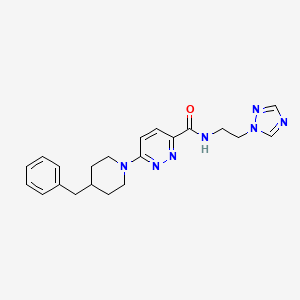

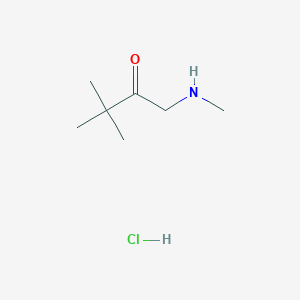
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)
![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)
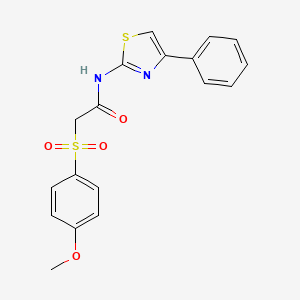
![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
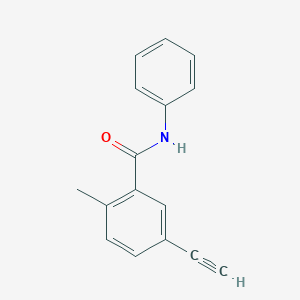
![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)

